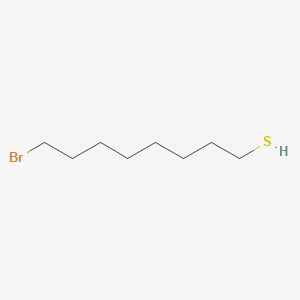

8-Bromo-1-octanethiol

CAS No.: 202824-07-5

Cat. No.: VC14090288

Molecular Formula: C8H17BrS

Molecular Weight: 225.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 202824-07-5 |

|---|---|

| Molecular Formula | C8H17BrS |

| Molecular Weight | 225.19 g/mol |

| IUPAC Name | 8-bromooctane-1-thiol |

| Standard InChI | InChI=1S/C8H17BrS/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2 |

| Standard InChI Key | HRJRKWIXCKJRIM-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCCBr)CCCS |

Introduction

Structural and Electronic Properties of 8-Bromo-1-octanethiol

8-Bromo-1-octanethiol (C₈H₁₇BrS) features a carbon chain with a thiol group at position 1 and a bromine atom at position 8. The molecule’s amphiphilic nature arises from the polar thiol and bromide termini, separated by a hydrophobic octyl chain. This configuration facilitates self-assembly on metal surfaces, particularly gold, due to the strong Au-S bond (≈200 kJ/mol). The bromine atom serves as a reactive handle for further functionalization via nucleophilic substitution or cross-coupling reactions.

The molecular weight of 219.20 g/mol and density of ~1.22 g/cm³ (similar to 8-bromo-1-octanol ) suggest a liquid state at room temperature. The thiol group’s acidity (pKa ≈ 10–11) enables deprotonation under basic conditions, enhancing its reactivity in monolayer formation. Comparative data for structurally related compounds are provided in Table 1.

Table 1: Comparative Properties of Brominated Alkanethiols

Synthetic Methodologies for 8-Bromo-1-octanethiol

Nucleophilic Displacement of Bromoalkanes

A plausible route involves reacting 1,8-dibromooctane with a sulfur nucleophile. For example, treatment with thiourea in ethanol under reflux could yield the thiol via hydrolysis of the intermediate isothiouronium salt:

This method parallels the synthesis of 8-bromo-1-octanol, where hydrogen bromide reacts with diols . Adjusting stoichiometry to favor mono-substitution is critical to avoid di-thiol byproducts.

Thiol-Ene Click Chemistry

Radical-mediated thiol-ene reactions between 8-bromo-1-octene and hydrogen sulfide offer an alternative pathway. UV initiation in the presence of a photoinitiator (e.g., DMPA) promotes anti-Markovnikov addition:

This method benefits from regioselectivity and mild conditions, though purification challenges may arise due to residual alkene.

Physicochemical Characterization

Spectroscopic Analysis

-

¹H NMR: Expected signals include a triplet at δ 2.50–2.70 ppm (-SH proton, exchangeable), a multiplet at δ 1.20–1.60 ppm (methylene chain), and a triplet at δ 3.40–3.60 ppm (BrCH₂).

-

IR Spectroscopy: Strong S-H stretch (~2570 cm⁻¹) and C-Br stretch (~560 cm⁻¹) confirm functional groups.

Chromatographic Behavior

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) would elute 8-bromo-1-octanethiol after 1-bromooctane due to increased polarity from the thiol group.

Applications in Surface Science and Nanotechnology

Self-Assembled Monolayers (SAMs)

The thiol group anchors the molecule to gold surfaces, forming ordered monolayers. Bromine termini can subsequently react with nucleophiles (e.g., amines, azides) to create functionalized surfaces for biosensors or catalytic interfaces.

Nanoparticle Functionalization

Gold nanoparticles (AuNPs) coated with 8-bromo-1-octanethiol exhibit enhanced stability and customizable reactivity. The bromine sites allow conjugation with biomolecules via Suzuki-Miyaura couplings, enabling targeted drug delivery systems.

Challenges and Future Directions

Stability Considerations

Thiol oxidation to disulfides necessitates inert atmosphere handling. Stabilizing agents like tris(2-carboxyethyl)phosphine (TCEP) may mitigate this during synthesis.

Scalability of Synthesis

Current methods, adapted from 8-bromo-1-octanol production , require optimization for higher yields. Continuous-flow reactors could improve efficiency by minimizing side reactions.

Emerging Applications

-

Lithography: Bromine-terminated SAMs serve as resists in electron-beam lithography for sub-10 nm patterning.

-

Energy Storage: Functionalized electrodes incorporating 8-bromo-1-octanethiol show promise in redox flow batteries due to tunable surface properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume